Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate
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Overview
Description
Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and an ethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate typically involves the reaction of a trifluoromethylated precursor with a phenyl-substituted ethanimidothioate. Common synthetic routes include:
Nucleophilic Substitution: A trifluoromethylated halide reacts with a phenyl-substituted ethanimidothioate under basic conditions.
Condensation Reactions: Combining a trifluoromethyl ketone with a phenyl-substituted thioamide in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group may interact with aromatic residues in proteins, while the ethanimidothioate moiety can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate
- Methyl (1Z)-2,2,2-trifluoro-N-phenylethanamide
- Methyl (1Z)-2,2,2-trifluoro-N-phenylethanimidothioate
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
CAS No. |
61977-78-4 |
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Molecular Formula |
C9H8F3NS |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
methyl 2,2,2-trifluoro-N-phenylethanimidothioate |
InChI |
InChI=1S/C9H8F3NS/c1-14-8(9(10,11)12)13-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
NXHUJNCKLVTAAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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